5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin is a useful research compound. Its molecular formula is C92H26F100N4S4 and its molecular weight is 3215.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties
The unique photophysical properties of crowned porphyrins, similar to 5,10,15,20-tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin, make them suitable for photodynamic therapy (PDT) applications. These porphyrins exhibit efficient energy transfer and high yields of triplet excited state and singlet oxygen production, which are crucial for PDT (Pelegrino et al., 2005).
Sensing and Detection
Water-soluble porphyrins with fluorine groups, such as this compound, have been developed as highly sensitive chromogenic reagents for detecting lead(II) ion. This demonstrates their potential in environmental monitoring and pollution detection (Igarashi, Furukawa, & Kawakami, 1995).
Catalytic Applications
Porphyrinic coordination polymer-type materials derived from similar compounds show significant catalytic activity. These materials can efficiently catalyze the oxidation of catechol, highlighting their potential in heterogeneous catalysis and environmental applications (Castro et al., 2019).
Interaction with Dendrimer Templates
These types of porphyrins can interact with dendrimer templates in a pH-controlled manner. This interaction, particularly in self-aggregated forms, is significant for creating structured nanomaterials and could be applied in drug delivery systems and nanotechnology (Kubát et al., 2005).
Nanotechnology and MOFs
The use of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin in the synthesis of metal-organic frameworks (MOFs) has been explored. These novel materials are promising for use in heterogeneous catalysis and chemosensing, highlighting the versatility of such porphyrin compounds in advanced material science (Pereira et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been used as biosensors for the detection of dopamine .
Mode of Action
Similar compounds have been used as biosensors, where they interact with dopamine to inhibit the oxidation of 3,3′,5,5′-tetramethylbenzidine (tmb), resulting in a visual blue change .
Biochemical Pathways
Abnormal levels of dopamine can trigger various neurological diseases .
Result of Action
Similar compounds have been used as biosensors, where they interact with dopamine to inhibit the oxidation of tmb, resulting in a visual blue change .
Action Environment
Similar compounds have been used as biosensors, where they interact with dopamine in a controlled laboratory environment .
Properties
IUPAC Name |
5,10,15,20-tetrakis[2,3,5,6-tetrafluoro-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecylsulfanyl)phenyl]-21,23-dihydroporphyrin |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H26F100N4S4/c93-33-29(34(94)42(102)49(41(33)101)197-13-9-53(109,110)57(117,118)61(125,126)65(133,134)69(141,142)73(149,150)77(157,158)81(165,166)85(173,174)89(181,182)183)25-17-1-2-18(193-17)26(30-35(95)43(103)50(44(104)36(30)96)198-14-10-54(111,112)58(119,120)62(127,128)66(135,136)70(143,144)74(151,152)78(159,160)82(167,168)86(175,176)90(184,185)186)20-5-6-22(195-20)28(32-39(99)47(107)52(48(108)40(32)100)200-16-12-56(115,116)60(123,124)64(131,132)68(139,140)72(147,148)76(155,156)80(163,164)84(171,172)88(179,180)92(190,191)192)24-8-7-23(196-24)27(21-4-3-19(25)194-21)31-37(97)45(105)51(46(106)38(31)98)199-15-11-55(113,114)59(121,122)63(129,130)67(137,138)71(145,146)75(153,154)79(161,162)83(169,170)87(177,178)91(187,188)189/h1-8,193,196H,9-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUOUNOJFJEOFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)SCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F)C7=C(C(=C(C(=C7F)F)SCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F)C8=C(C(=C(C(=C8F)F)SCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)SCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H26F100N4S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30896291 |
Source
|
Record name | 5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30896291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3215.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956790-67-3 |
Source
|
Record name | 5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30896291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.